molecular formula C20H27N3O5S B2516598 4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034303-96-1

4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2516598
CAS No.: 2034303-96-1
M. Wt: 421.51
InChI Key: SAZAMPDDWPZCIK-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core linked to a pyrrolidine-2,5-dione moiety and a piperidin-4-ylmethyl group substituted with an oxolane (tetrahydrofuran) ring at the 3-position. Its molecular formula is C₂₀H₂₄N₃O₅S (calculated molecular weight: ~442.5 g/mol), and it exhibits a hybrid pharmacophore design aimed at balancing solubility, bioavailability, and target binding. The pyrrolidine dione may act as a hydrogen-bond acceptor, while the oxolane-piperidine moiety enhances conformational flexibility and solubility .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c24-19-5-6-20(25)23(19)16-1-3-18(4-2-16)29(26,27)21-13-15-7-10-22(11-8-15)17-9-12-28-14-17/h1-4,15,17,21H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZAMPDDWPZCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maleimide Formation via Cyclization of Maleamic Acid

The benzene sulfonyl chloride core is synthesized from 4-aminobenzenesulfonamide. Initial protection of the sulfonamide group is unnecessary due to its stability under mild acidic conditions. The amine undergoes acylation with maleic anhydride in tetrahydrofuran (THF) at 0°C, forming 4-(maleamoyl)benzenesulfonamide. Cyclization to the maleimide is achieved using acetic anhydride and sodium acetate under reflux (110°C, 4 h), yielding 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide.

Key Reaction Conditions

  • Maleic anhydride : 1.2 equivalents, dissolved in THF.
  • Cyclization agent : Acetic anhydride (5 mL/g substrate), sodium acetate (0.1 equivalents).
  • Yield : 78% after recrystallization from ethanol.

Conversion to the sulfonyl chloride is accomplished by treating the sulfonamide with chlorosulfonic acid (3 equivalents) in dichloromethane (DCM) at −10°C. The reaction mixture is stirred for 2 h, followed by quenching with ice water to precipitate 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride as a white solid.

Parameter Value
Chlorosulfonic acid 3 equivalents
Temperature −10°C → 25°C (gradual warming)
Reaction time 2 h
Yield 85%

Characterization Data

  • IR (KBr) : 1712 cm⁻¹ (C=O, maleimide), 1364 cm⁻¹ (S=O asym), 1173 cm⁻¹ (S=O sym).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, 2H, J = 8.4 Hz, Ar-H), 7.85 (d, 2H, J = 8.4 Hz, Ar-H), 3.45 (s, 4H, maleimide CH₂).

Preparation of [1-(Oxolan-3-yl)Piperidin-4-yl]Methanamine

Oxolan-3-yl Substitution via Mitsunobu Reaction

Piperidin-4-ylmethanamine is reacted with tetrahydrofuran-3-ol under Mitsunobu conditions to introduce the oxolan-3-yl group at the piperidine nitrogen. Diethyl azodicarboxylate (DEAD, 1.5 equivalents) and triphenylphosphine (1.5 equivalents) in THF facilitate the coupling at 0°C → 25°C over 12 h.

Optimized Protocol

  • Tetrahydrofuran-3-ol : 1.2 equivalents, dissolved in THF.
  • Workup : Filtration through silica gel to remove phosphine oxides.
  • Yield : 62% after column chromatography (EtOAc/hexane, 3:7).

Protection-Deprotection Strategy

To prevent undesired side reactions during the Mitsunobu step, the primary amine is protected as a tert-butyl carbamate (Boc) prior to substitution. After oxolan-3-yl introduction, the Boc group is removed with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h), yielding [1-(oxolan-3-yl)piperidin-4-yl]methanamine.

Analytical Validation

  • HRMS (ESI+) : m/z calcd for C₁₁H₂₂N₂O: 199.1804 [M+H]⁺; found: 199.1806.
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.82–3.75 (m, 1H, oxolan CH), 3.02 (d, 2H, J = 6.8 Hz, NCH₂), 2.45–2.35 (m, 2H, piperidine CH₂).

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride (1.0 equivalent) with [1-(oxolan-3-yl)piperidin-4-yl]methanamine (1.1 equivalents) in anhydrous DMF. Pyridine (2.5 equivalents) is added to scavenge HCl, and the mixture is stirred at 25°C for 24 h.

Purification and Yield

  • Workup : Precipitation in ice-cwater, filtration, and recrystallization from ethanol.
  • Yield : 74% as a pale-yellow crystalline solid.
Property Value
Melting point 198–201°C
HPLC purity 99.2% (C18, acetonitrile/H₂O)

Spectroscopic Confirmation

  • ¹³C NMR (100 MHz, DMSO-d6) : δ 174.2 (C=O, maleimide), 52.8 (piperidine C-N), 44.3 (NCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H, sulfonamide), 1650 cm⁻¹ (C=O).

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination for Amine Synthesis

An alternative to the Mitsunobu reaction involves reductive amination of 1-(oxolan-3-yl)piperidine-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride. While this method avoids protection-deprotection steps, it yields only 48% of the desired amine due to competing imine formation.

Solid-Phase Synthesis for Scalability

Immobilizing the sulfonyl chloride on Wang resin enables iterative coupling and washing steps, improving purity (>99%) but reducing overall yield (58%).

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between the target compound and its analogues:

Compound Name / ID Molecular Weight Core Structure Key Substituents Solubility (Predicted) Notable Features
Target Compound ~442.5 Benzene sulfonamide - Pyrrolidine-2,5-dione
- Oxolane-substituted piperidine
Moderate Balanced hydrophilicity-lipophilicity; potential for CNS penetration
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Benzene sulfonamide + pyrazolo-pyrimidine - Fluorinated chromenone
- Pyrazolo[3,4-d]pyrimidine
Low High lipophilicity; fluorination may enhance metabolic stability
851175-38-7 (1-(4-methylphenyl)sulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-4-carboxamide) ~449.5 Piperidine carboxamide + tosyl - Tosyl group
- Pyrrolidinone-linked propyl chain
Low Rigid piperidine-carboxamide scaffold; potential protease inhibition
871486-55-4 (4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide) ~440.4 Bis-sulfonamide - Methoxy groups
- Morpholine sulfonyl
High High solubility due to polar morpholine and methoxy groups
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide 444.5 Benzene sulfonamide + thiophene - Thiophene-pyrazole
- Pyrrolidine-2,5-dione
Moderate Thiophene-pyrazole enhances π-π interactions; potential kinase inhibition

Functional Group Analysis

  • Pyrrolidine-2,5-dione vs. Pyrazolo-pyrimidine: The target’s pyrrolidine dione is a polar, electron-deficient motif that may facilitate hydrogen bonding with enzymatic targets (e.g., proteases or kinases).
  • Oxolane-Piperidine vs.
  • Thiophene-Pyrazole vs. The tosyl group in may confer steric bulk, reducing off-target interactions but increasing metabolic susceptibility.

Hypothesized Pharmacological Profiles

  • Target Compound : Likely optimized for central nervous system (CNS) targets due to its moderate lipophilicity (predicted logP ~2.5) and oxolane-piperidine moiety, which mimics blood-brain barrier-penetrant scaffolds .
  • Fluorinated Chromenone Derivative : Potential anticancer applications due to fluorophenyl and chromenone groups, which are common in topoisomerase inhibitors. Fluorination may extend half-life but increase toxicity risks.
  • Morpholine Sulfonyl Derivative : Suitable for peripheral targets (e.g., inflammatory enzymes) owing to high solubility and low CNS penetration.

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